molecular formula C13H13NO3S B14280713 1-(4-Methoxybenzene-1-sulfonyl)-1H-azepine CAS No. 132994-77-5

1-(4-Methoxybenzene-1-sulfonyl)-1H-azepine

Katalognummer: B14280713
CAS-Nummer: 132994-77-5
Molekulargewicht: 263.31 g/mol
InChI-Schlüssel: RGTFFCYOCGSKNA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Methoxybenzene-1-sulfonyl)-1H-azepine is a chemical compound characterized by the presence of a sulfonyl group attached to a methoxybenzene ring and an azepine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxybenzene-1-sulfonyl)-1H-azepine typically involves the following steps:

    Formation of 4-Methoxybenzene-1-sulfonyl Chloride:

    Cyclization to Form 1H-Azepine:

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(4-Methoxybenzene-1-sulfonyl)-1H-azepine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The sulfonyl group can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: 1-(4-Hydroxybenzene-1-sulfonyl)-1H-azepine.

    Reduction: 1-(4-Methoxybenzene-1-sulfide)-1H-azepine.

    Substitution: Various substituted azepines depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-(4-Methoxybenzene-1-sulfonyl)-1H-azepine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Wirkmechanismus

The mechanism of action of 1-(4-Methoxybenzene-1-sulfonyl)-1H-azepine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, potentially inhibiting enzyme activity. The methoxy group may enhance the compound’s binding affinity through hydrophobic interactions.

Vergleich Mit ähnlichen Verbindungen

    1-(4-Methylbenzene-1-sulfonyl)-1H-azepine: Similar structure but with a methyl group instead of a methoxy group.

    1-(4-Chlorobenzene-1-sulfonyl)-1H-azepine: Contains a chlorine atom instead of a methoxy group.

Uniqueness: 1-(4-Methoxybenzene-1-sulfonyl)-1H-azepine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for specific applications where these properties are advantageous.

Eigenschaften

CAS-Nummer

132994-77-5

Molekularformel

C13H13NO3S

Molekulargewicht

263.31 g/mol

IUPAC-Name

1-(4-methoxyphenyl)sulfonylazepine

InChI

InChI=1S/C13H13NO3S/c1-17-12-6-8-13(9-7-12)18(15,16)14-10-4-2-3-5-11-14/h2-11H,1H3

InChI-Schlüssel

RGTFFCYOCGSKNA-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2C=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.